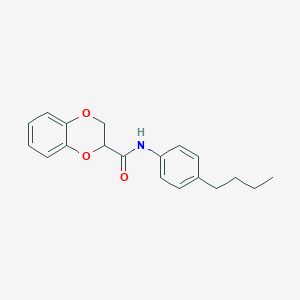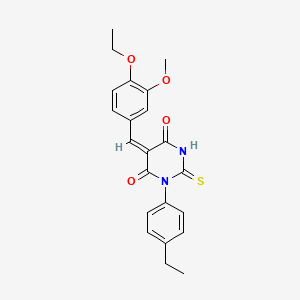![molecular formula C14H9N5O B5197353 5-Imidazo[1,2-a]pyridin-2-yl-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B5197353.png)
5-Imidazo[1,2-a]pyridin-2-yl-3-pyridin-4-yl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Imidazo[1,2-a]pyridin-2-yl-3-pyridin-4-yl-1,2,4-oxadiazole is a heterocyclic compound that combines three distinct ring systems: imidazo[1,2-a]pyridine, pyridine, and oxadiazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imidazo[1,2-a]pyridin-2-yl-3-pyridin-4-yl-1,2,4-oxadiazole typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with α-bromoketones can yield imidazo[1,2-a]pyridines . Further functionalization and cyclization steps can introduce the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the reactions. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
5-Imidazo[1,2-a]pyridin-2-yl-3-pyridin-4-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Imidazo[1,2-a]pyridin-2-yl-3-pyridin-4-yl-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-Imidazo[1,2-a]pyridin-2-yl-3-pyridin-4-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the oxadiazole ring.
Pyridin-4-yl-1,2,4-oxadiazole: Contains the oxadiazole and pyridine rings but lacks the imidazo[1,2-a]pyridine core.
Uniqueness
5-Imidazo[1,2-a]pyridin-2-yl-3-pyridin-4-yl-1,2,4-oxadiazole is unique due to its combination of three distinct ring systems, which imparts unique chemical and biological properties
Eigenschaften
IUPAC Name |
5-imidazo[1,2-a]pyridin-2-yl-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O/c1-2-8-19-9-11(16-12(19)3-1)14-17-13(18-20-14)10-4-6-15-7-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEJFPVZCFLRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(4-bromophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5197286.png)

![2-nitro-N-[4-[4-[(2-nitrobenzoyl)amino]phenoxy]phenyl]benzamide](/img/structure/B5197306.png)

![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5197317.png)
![N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-methoxybenzamide](/img/structure/B5197334.png)

![(3R,4R)-1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol](/img/structure/B5197371.png)
![3-Ethyl-2-[(3-ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium;diperchlorate](/img/structure/B5197378.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5197385.png)

![2-[benzenesulfonyl(methyl)amino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5197405.png)
